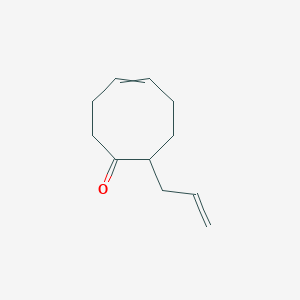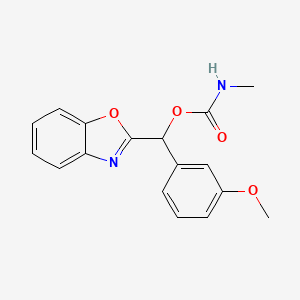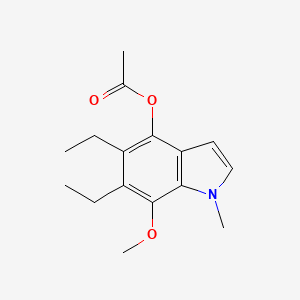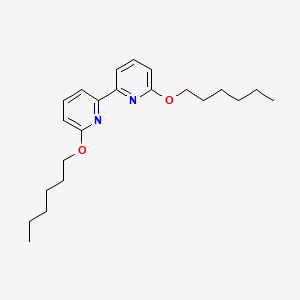
2,2'-Bipyridine, 6,6'-bis(hexyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 6,6’-bis(hexyloxy)-: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with hexyloxy groups attached at the 6 and 6’ positions. It is a bidentate chelating ligand, meaning it can form complexes with metal ions by donating two pairs of electrons from its nitrogen atoms. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bipyridine as the starting material.
Hexyloxy Substitution: The 6 and 6’ positions of the bipyridine are substituted with hexyloxy groups. This can be achieved through nucleophilic substitution reactions using hexyloxy halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- can undergo oxidation reactions, particularly when coordinated with transition metals. These reactions often result in the formation of metal-oxo complexes.
Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced metal complexes.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed for substitution reactions.
Major Products:
Oxidation: Metal-oxo complexes.
Reduction: Reduced metal complexes.
Substitution: Derivatives with different functional groups replacing the hexyloxy groups.
Scientific Research Applications
Chemistry: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their electronic, photophysical, and catalytic properties .
Biology: In biological research, metal complexes of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The ability to modulate metal ion availability in biological systems makes these complexes valuable tools in biochemical studies .
Medicine: The compound’s metal complexes are explored for their anticancer and antimicrobial activities. The unique properties of these complexes, such as their ability to generate reactive oxygen species, contribute to their therapeutic potential .
Industry: In industrial applications, 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is used in the development of advanced materials, including catalysts for chemical reactions and components in electronic devices .
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can influence various chemical and biological processes. The chelation process involves the donation of electron pairs from the nitrogen atoms of the bipyridine rings to the metal ion, forming a five-membered chelate ring. This interaction can modulate the reactivity and stability of the metal ion, leading to various effects depending on the specific application .
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the hexyloxy substitutions. It is a widely used ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer of bipyridine, which forms different coordination complexes due to the different positions of the nitrogen atoms.
1,10-Phenanthroline: A related compound with a similar bidentate chelating ability but a different ring structure.
Uniqueness: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is unique due to the presence of the hexyloxy groups, which can influence the solubility, steric properties, and electronic characteristics of the compound. These modifications can enhance the compound’s performance in specific applications, such as in the development of advanced materials and catalysts .
Properties
CAS No. |
96236-92-9 |
|---|---|
Molecular Formula |
C22H32N2O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hexoxy-6-(6-hexoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-17-25-21-15-11-13-19(23-21)20-14-12-16-22(24-20)26-18-10-8-6-4-2/h11-16H,3-10,17-18H2,1-2H3 |
InChI Key |
HKLDLXAOOYDGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=N1)C2=NC(=CC=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


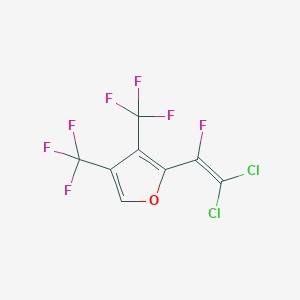
![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
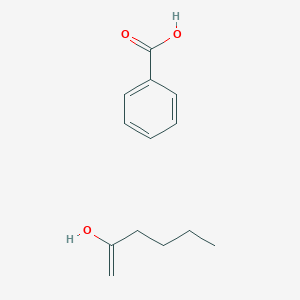

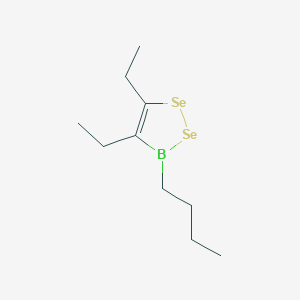
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
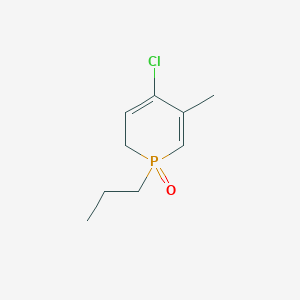
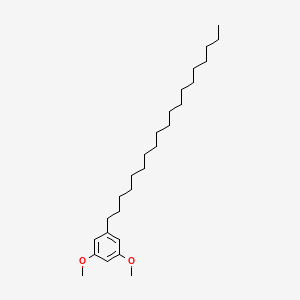
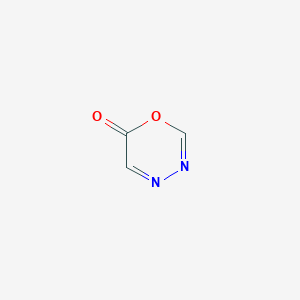
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
